Allopregnanolone-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allopregnanolone-d4 is a deuterated form of allopregnanolone, a naturally occurring neurosteroid derived from progesterone. Allopregnanolone is known for its potent effects on the central nervous system, acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties . This compound is used in scientific research to study the pharmacokinetics and metabolism of allopregnanolone due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of allopregnanolone-d4 involves the incorporation of deuterium atoms into the allopregnanolone molecule. One common method is the reduction of deuterated progesterone using deuterated reducing agents. The process typically involves the following steps:

Reduction of Deuterated Progesterone: Deuterated progesterone is reduced using deuterated sodium borohydride (NaBD4) or lithium aluminum deuteride (LiAlD4) to produce deuterated 5α-dihydroprogesterone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .

化学反应分析

Types of Reactions

Allopregnanolone-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form deuterated 5α-dihydroprogesterone.

Reduction: It can be reduced to form deuterated pregnanolone.

Substitution: Deuterium atoms in this compound can be substituted with hydrogen atoms under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include deuterated chromium trioxide (CrO3) and deuterated pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as deuterated sodium borohydride (NaBD4) and lithium aluminum deuteride (LiAlD4) are used.

Substitution: Acidic or basic conditions can facilitate the substitution of deuterium atoms.

Major Products

Oxidation: Deuterated 5α-dihydroprogesterone.

Reduction: Deuterated pregnanolone.

Substitution: Hydrogen-substituted allopregnanolone.

科学研究应用

Neuroprotection and Neurodegeneration

Allopregnanolone has been shown to exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s disease (AD). Research indicates that levels of allopregnanolone are significantly reduced in the temporal cortex of AD patients compared to cognitively intact individuals, suggesting its potential role in disease progression and as a therapeutic target .

Case Study: Alzheimer’s Disease

- Objective : To assess allopregnanolone levels in AD patients.

- Method : Postmortem analysis using gas chromatography/mass spectrometry.

- Findings : Median allopregnanolone levels were 2.68 ng/g in AD patients versus 5.64 ng/g in controls (p=0.0002), correlating inversely with disease stage .

Anxiety and Mood Disorders

Allopregnanolone has been implicated in the modulation of anxiety and mood disorders. It has demonstrated anxiolytic effects in preclinical models, making it a candidate for treating conditions like postpartum depression.

Research Insights

- Study : Chronic administration of allopregnanolone was associated with significant reductions in anxiety-like behaviors in rodent models .

- Mechanism : Allopregnanolone enhances GABAergic transmission, providing a calming effect on the central nervous system.

Traumatic Brain Injury

Allopregnanolone's neuroprotective properties extend to traumatic brain injury (TBI). Studies indicate it can mitigate inflammation and promote recovery following TBI.

Case Study: TBI Model

- Objective : Evaluate the effects of allopregnanolone on recovery post-TBI.

- Method : Administration in rat models post-injury.

- Results : Allopregnanolone treatment reduced proinflammatory cytokines and improved cognitive outcomes .

Pharmacokinetics and Therapeutic Development

The pharmacokinetic profile of allopregnanolone-d4 aids in understanding its absorption, distribution, metabolism, and excretion (ADME). This is particularly relevant for developing therapeutic formulations for CNS disorders.

Pharmacokinetic Data Table

| Route of Administration | Peak Plasma Level (ng/ml) | Time to Peak (min) | Brain/Plasma Ratio |

|---|---|---|---|

| Intravenous | 51 | 5 | 3 |

| Subcutaneous | 34 | 30 | 5 |

*Data derived from studies assessing various administration routes for therapeutic efficacy in animal models .

Implications for Alcohol Use Disorders

Recent studies suggest that allopregnanolone may have therapeutic potential for treating alcohol use disorders by restoring GABAergic inhibition and moderating stress responses.

Research Findings

作用机制

Allopregnanolone-d4 exerts its effects primarily through the modulation of GABA-A receptors. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in sedative, anxiolytic, and anticonvulsant effects . Additionally, this compound may interact with other molecular targets, such as the pregnane X receptor (PXR) and membrane progesterone receptors (mPR), contributing to its diverse pharmacological effects .

相似化合物的比较

Allopregnanolone-d4 is compared with other similar compounds, including:

Pregnanolone: Another neurosteroid with similar GABA-A receptor modulatory effects but differs in its metabolic pathway.

Brexanolone: A synthetic form of allopregnanolone used clinically for postpartum depression.

Ganaxolone: A synthetic analog of allopregnanolone with enhanced bioavailability and stability

Uniqueness

This compound’s uniqueness lies in its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed behavior of allopregnanolone is crucial .

生物活性

Allopregnanolone-d4, a deuterated form of the neurosteroid allopregnanolone, has garnered attention for its significant biological activities, particularly in neuroprotection, neurogenesis, and its role in various neuropsychiatric disorders. This article delves into the biological activity of this compound, presenting data from studies and case reports that highlight its pharmacokinetics, mechanisms of action, and therapeutic potential.

Overview of this compound

Allopregnanolone is a metabolite of progesterone that exerts various effects in the central nervous system (CNS) primarily through modulation of GABA-A receptors. The deuterated version, this compound, is utilized in research to trace metabolic pathways and assess pharmacological effects without interference from endogenous levels.

1. Neuroprotective Effects:

Allopregnanolone exhibits pronounced neuroprotective properties by:

- Reducing excitotoxicity and apoptosis.

- Enhancing myelination and neurogenesis.

- Decreasing inflammation within the CNS.

Research indicates that lower levels of allopregnanolone are associated with increased neuropathological features in Alzheimer's disease (AD) patients, suggesting that dysregulation of this neurosteroid may contribute to disease progression .

2. GABA-A Receptor Modulation:

Allopregnanolone acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission. This mechanism is crucial for its anxiolytic and sedative effects .

3. Influence on Neurogenesis:

Studies have shown that this compound can promote neurogenesis in animal models. For instance, administration in mice resulted in increased markers for neuronal differentiation and proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Administration Routes: It can be administered subcutaneously or intravenously.

- Plasma Levels: Therapeutic doses yield plasma concentrations comparable to endogenous levels observed during pregnancy (34-51 ng/ml) within 30 minutes post-administration .

- Tolerability: The no observable adverse effect level (NOAEL) in female rats was determined to be 0.5 mg/kg, with a maximum tolerated dose (MTD) of 2 mg/kg .

Table 1: Summary of Key Studies on this compound

Case Studies

Case Study 1: Alzheimer’s Disease

A study involving postmortem analysis revealed significantly lower levels of allopregnanolone in the temporal cortex of AD patients compared to cognitively intact controls. The median level was 2.68 ng/g in AD patients versus 5.64 ng/g in controls, indicating a potential biomarker for AD progression .

Case Study 2: Stress-Induced Craving

In a clinical trial with cocaine-dependent individuals, participants receiving micronized progesterone showed increased allopregnanolone levels which correlated with improved mood and reduced cravings during stress-inducing scenarios .

属性

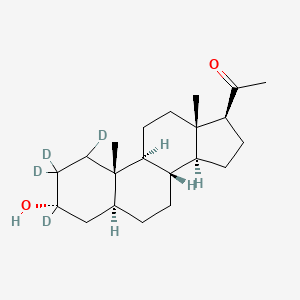

IUPAC Name |

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-1,2,2,3-tetradeuterio-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,10D,15D/t10?,14-,15+,16-,17+,18-,19-,20-,21+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-AGXWJZRASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C[C@](C1([2H])[2H])([2H])O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。